molecular formula C11H12N2O3 B117685 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 304859-15-2

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No. B117685
M. Wt: 220.22 g/mol
InChI Key: BCJSOSLBUXFEGE-UHFFFAOYSA-N
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Description

“5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 g/mol . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . Further modifications can be made to investigate how the chiral moiety influences kinase inhibition .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c14-10-5-9 (11 (15)16)7-13 (10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2, (H,15,16) . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies of 22.98, 21.74, and 21.99 kcal/mol within the system .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 220.23 g/mol . The SMILES string for this compound is OC (=O)C1CN (Cc2ccncc2)C (=O)C1 .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of derivatives of the specified chemical compound have been extensively studied. For instance, the synthesis and spectral analysis (including FT-IR, NMR, and UV techniques) of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been examined. These studies leverage quantum chemical methods to elucidate various molecular characteristics such as Mulliken charges, HOMO-LUMO energies, and thermodynamic parameters, providing insights into the compound's electronic structure and reactivity (Devi, Bishnoi, & Fatma, 2020).

Novel Bicyclic Systems Synthesis

Innovative synthetic routes have led to the creation of novel bicyclic systems incorporating 5-oxopyrrolidine-3-carboxylic acids. One such example involves a one-pot condensation process that produces 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, with their structures confirmed through various spectroscopic methods. These compounds have been evaluated for biological activity, indicating their potential as drug leads or functional materials (Kharchenko, Detistov, & Orlov, 2008).

Antibacterial Drug Candidates

The synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives has been explored for potential antibacterial applications. Through meticulous structural characterization and in vitro testing against various bacteria, select derivatives demonstrated moderate to good antibacterial activity, highlighting the compound's utility in developing new antimicrobial agents (Devi et al., 2018).

Safety And Hazards

The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-5-9(11(15)16)7-13(10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJSOSLBUXFEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390133
Record name 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid

CAS RN

304859-15-2
Record name 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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